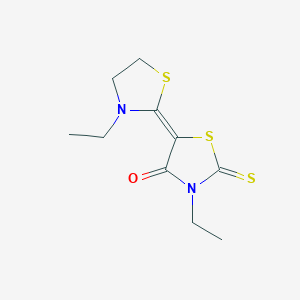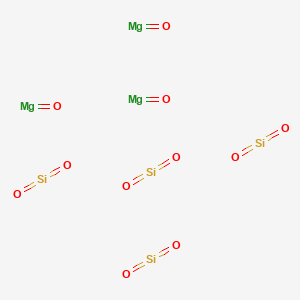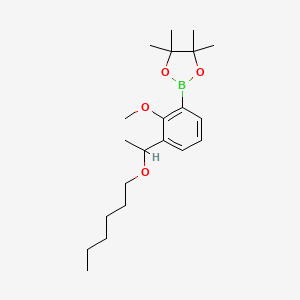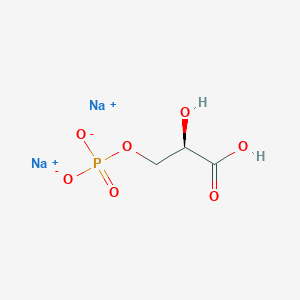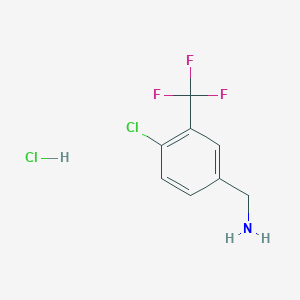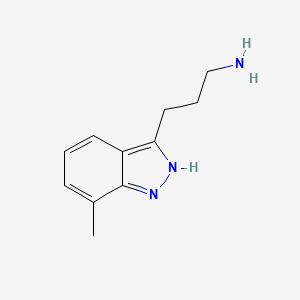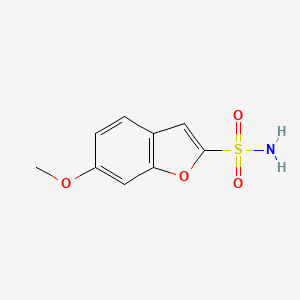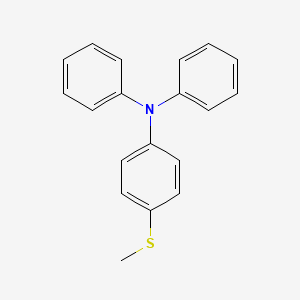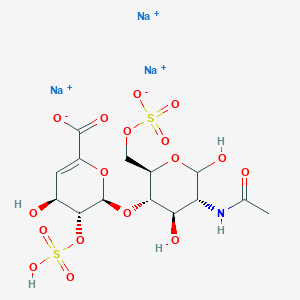
Heparindisaccharidei-atrisodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heparindisaccharidei-atrisodiumsalt is a derivative of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . This compound is specifically a disaccharide unit of heparin, which plays a crucial role in various biological processes due to its anticoagulant properties.
準備方法
Synthetic Routes and Reaction Conditions: Heparindisaccharidei-atrisodiumsalt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions for this enzymatic digestion include a temperature range of 45-50°C and a pH of 6.0 . The enzyme heparinase II/III from Pseudopedobacter saltans is commonly used for this purpose .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion of heparin followed by purification processes such as chromatography and mass spectrometry to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Heparindisaccharidei-atrisodiumsalt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Sulfation reactions often involve reagents like sulfur trioxide-pyridine complex.
Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of this compound, which have different biological activities and applications .
科学的研究の応用
Heparindisaccharidei-atrisodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure and function of glycosaminoglycans.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Utilized in the development of anticoagulant therapies and as a diagnostic tool for heparin contamination.
Industry: Employed in the production of low molecular weight heparins and other therapeutic agents
作用機序
The mechanism of action of heparindisaccharidei-atrisodiumsalt involves its interaction with antithrombin III (ATIII). It binds to ATIII and accelerates the rate at which ATIII inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction is crucial for its anticoagulant properties. The compound’s ability to enhance the inhibitory activity of ATIII against several serine proteases of the coagulation system is the basis of its anticoagulant action .
類似化合物との比較
Heparindisaccharidei-atrisodiumsalt can be compared with other similar compounds such as:
Heparin: A larger polysaccharide with similar anticoagulant properties but a more complex structure.
Low Molecular Weight Heparins (LMWHs): These are smaller fragments of heparin with more predictable pharmacokinetics and fewer side effects.
Fondaparinux: A synthetic pentasaccharide that mimics the antithrombin-binding region of heparin.
Uniqueness: this compound is unique due to its specific disaccharide structure, which allows for targeted studies and applications in both research and therapeutic contexts .
特性
分子式 |
C14H19NNa3O17S2+ |
|---|---|
分子量 |
606.4 g/mol |
IUPAC名 |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 |
InChIキー |
WRWNGZNBPYOKPM-NYNVPWSXSA-L |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




